molecular formula C17H20N2O3S B2542148 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896298-17-2

2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2542148
CAS No.: 896298-17-2
M. Wt: 332.42
InChI Key: JDUXOFUVTPBCDZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a thiophene core substituted with a 4-ethoxybenzamido group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with three methyl groups (N,4,5-trimethyl), enhancing steric bulk and metabolic stability.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUXOFUVTPBCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the condensation of 4-ethoxybenzoic acid with N,4,5-trimethylthiophene-3-carboxamide. The reaction is carried out under acidic conditions, often using a catalyst such as boron trifluoride etherate. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a thiophene-3-carboxamide backbone with several analogs, but differences in substituents critically influence its properties. Key analogs include:

Table 1: Structural Comparison of Thiophene Derivatives
Compound Name (CAS) Substituents (Position 2) Thiophene Core Substitution (Position 3) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Ethoxybenzamido N,4,5-Trimethylcarboxamide C₁₉H₂₃N₃O₃S* ~373.47* Enhanced metabolic stability due to methyl groups
886933-79-5 4-(Ethylsulfanyl)benzamido N,4,5-Trimethylcarboxamide C₁₇H₂₀N₂O₂S₂ 348.48 Ethylsulfanyl group increases lipophilicity
298207-66-6 4-Fluorobenzamido Ethyl ester C₁₈H₁₈FNO₃S 347.40 Fluorine enhances electronegativity
83822-35-9 Benzoylamino 4-Methylphenylcarboxamide C₁₉H₁₈N₂O₂S 338.42 Aromatic substituents for π-π interactions

*Inferred based on structural analysis.

Key Observations:
  • Substituent Electronic Effects : The 4-ethoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine in 298207-66-6 and the lipophilic ethylsulfanyl in 886933-79-3. These differences influence solubility and target binding .
  • Carboxamide vs. Ester : The ethyl ester in 298207-66-6 may confer higher hydrolytic lability compared to the carboxamide group in the target compound, which is more stable under physiological conditions .

Physicochemical Properties

  • Lipophilicity : The ethylsulfanyl group in 886933-79-5 increases logP compared to the target’s ethoxy group, impacting bioavailability .
  • Crystallinity : Analogs like Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate form stable crystals due to hydrogen bonding; the target’s methyl groups may alter packing efficiency .

Biological Activity

2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound notable for its unique structural features that combine a benzamide moiety with a thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in inhibiting specific enzymes involved in lipid metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of 332.4 g/mol. The compound's structure is characterized by the presence of an ethoxy group attached to the benzamide, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H20N2O3S
Molecular Weight332.4 g/mol
IUPAC Name2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide

Recent studies suggest that this compound may act primarily through the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme critical in triglyceride synthesis. The inhibition of DGAT1 has been associated with reduced triglyceride accumulation in various cell types, including mouse C2C12 myoblasts. This action indicates potential therapeutic applications in managing conditions related to lipid metabolism disorders.

Proposed Biochemical Pathways

  • Target Enzyme: DGAT1
  • Effect: Suppression of triglyceride accumulation
  • Cell Type Studied: Mouse C2C12 cells

Biological Activity and Research Findings

The biological activity of this compound has been evaluated in various studies:

  • Inhibition of Lipid Accumulation:
    • In vitro studies demonstrated that this compound significantly reduces lipid droplet formation in C2C12 cells when treated with oleic acid.
    • The mechanism appears to involve the downregulation of genes associated with lipid biosynthesis.
  • Potential Anti-obesity Effects:
    • Animal models treated with this compound showed decreased body weight and fat mass compared to controls.
    • The results suggest a promising role in obesity management through modulation of lipid metabolism.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Study on Mouse Models:
    • A study involving high-fat diet-induced obesity in mice reported that administration of this compound led to a significant reduction in body weight and serum triglycerides compared to untreated groups.
  • Cell Culture Experiments:
    • In C2C12 myoblasts, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of lipid accumulation and changes in gene expression related to lipid metabolism.

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